Product packaging for Methyl 4-[(methylthio)methyl]benzoate(Cat. No.:CAS No. 67003-49-0)

Methyl 4-[(methylthio)methyl]benzoate

Cat. No.: B12851836
CAS No.: 67003-49-0
M. Wt: 196.27 g/mol
InChI Key: UDOMVKIVDINFMC-UHFFFAOYSA-N
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Description

Methyl 4-[(methylthio)methyl]benzoate is a benzoate ester compound with the molecular formula C10H12O2S and a CAS Registry Number of 2776859 . This chemical is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use. Researchers value this compound and its derivatives as versatile intermediates in organic synthesis, particularly for constructing molecules with potential biological activity. The structure, featuring both a benzoate ester and a methylthio methyl group, makes it a valuable building block for further chemical modifications, including the synthesis of more complex sulfur-containing compounds. Proper handling procedures should be followed, and safety data sheets must be consulted prior to use. For more detailed information on specific properties and applications, please contact our technical support team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2S B12851836 Methyl 4-[(methylthio)methyl]benzoate CAS No. 67003-49-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67003-49-0

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

methyl 4-(methylsulfanylmethyl)benzoate

InChI

InChI=1S/C10H12O2S/c1-12-10(11)9-5-3-8(4-6-9)7-13-2/h3-6H,7H2,1-2H3

InChI Key

UDOMVKIVDINFMC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC

Origin of Product

United States

Synthetic Methodologies and Route Optimization for Methyl 4 Methylthio Methyl Benzoate

Established Synthetic Pathways to Methyl 4-[(methylthio)methyl]benzoate

The traditional synthesis of this compound can be approached through several well-documented reaction types. These pathways typically involve the formation of the ester and the introduction of the sulfur-containing functional group in separate, sequential steps.

Esterification Reactions for Benzoic Acid Derivatives

The most common method for synthesizing methyl esters from carboxylic acids is the Fischer-Speier esterification. masterorganicchemistry.comyoutube.com This reaction involves treating the corresponding carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.comyoutube.com

The reaction is an equilibrium process. masterorganicchemistry.comtcu.edu To achieve a high yield of the ester, the equilibrium must be shifted toward the products. tcu.edu This is typically accomplished by using a large excess of the alcohol (methanol) or by removing water as it is formed. tcu.edu The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.com A subsequent nucleophilic attack by the oxygen atom of methanol on this activated carbon forms a tetrahedral intermediate. youtube.comyoutube.com After a series of proton transfers and the elimination of a water molecule, the final ester product is formed. youtube.com

In the context of this compound, this pathway would utilize 4-[(Methylthio)methyl]benzoic acid as the starting material, which is then esterified with methanol.

Introduction of the Methylthio-methyl Group at the Para-Position

A crucial step in many synthetic routes is the installation of the –CH₂SCH₃ (methylthiomethyl) group onto the benzene (B151609) ring, specifically at the para-position relative to the ester. A highly effective strategy for this transformation begins with a precursor that already contains a reactive group at the target position.

A key intermediate for this approach is Methyl 4-(bromomethyl)benzoate (B8499459) . sigmaaldrich.comnih.gov This compound can be synthesized from Methyl 4-methylbenzoate via a free-radical bromination reaction. guidechem.comchemicalbook.com This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often conducted in a solvent like carbon tetrachloride under reflux conditions. guidechem.com

Once Methyl 4-(bromomethyl)benzoate is obtained, the methylthio-methyl group is introduced through a nucleophilic substitution reaction. The bromo- group is an excellent leaving group, and reacting the compound with a sulfur-based nucleophile like sodium thiomethoxide (CH₃SNa) results in the displacement of the bromide and the formation of the desired thioether linkage, yielding this compound.

Multi-step Convergent and Linear Syntheses

The synthesis of this compound can be designed using either a linear or a convergent approach, each offering distinct strategic advantages.

Linear Synthesis: A linear sequence involves the sequential modification of a single starting material through a series of steps. A plausible linear route to the target compound is as follows:

Esterification: Start with p-Toluic acid and convert it to Methyl 4-methylbenzoate via Fischer esterification with methanol and an acid catalyst. prepchem.com

Bromination: Convert Methyl 4-methylbenzoate to Methyl 4-(bromomethyl)benzoate using N-bromosuccinimide and a radical initiator. guidechem.com

Nucleophilic Substitution: React Methyl 4-(bromomethyl)benzoate with sodium thiomethoxide to displace the bromide and form the final product, This compound .

Convergent Synthesis: A convergent strategy involves preparing key fragments of the molecule separately and then combining them in a final step. For this target molecule, a convergent approach would involve:

Pathway A (Acid Preparation): Synthesize the key intermediate 4-[(Methylthio)methyl]benzoic acid . This can be achieved, for example, by the reaction of 4-(chloromethyl)benzoic acid with sodium thiomethoxide.

Pathway B (Esterification): In a separate final step, perform the Fischer esterification of the pre-formed 4-[(Methylthio)methyl]benzoic acid with methanol and an acid catalyst to yield the target ester. youtube.comgoogle.com

Development of Novel and Sustainable Synthetic Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for synthesis, addressing the drawbacks of traditional approaches, such as the use of corrosive acids and the generation of waste.

Catalytic Strategies in this compound Synthesis

Significant advancements have been made in the use of heterogeneous solid acid catalysts to replace traditional liquid acids like H₂SO₄ in esterification reactions. mdpi.com One study highlights the use of a robust iron-supported zirconium/titanium (Fe/Zr/Ti) solid acid catalyst for the synthesis of various methyl benzoate (B1203000) derivatives. mdpi.com

These catalysts offer several advantages. They are easily separated from the reaction mixture by simple filtration, which simplifies the workup procedure and allows for the catalyst to be recycled and reused multiple times with minimal loss of activity. mdpi.commdpi.com Research has shown that these catalysts are highly effective for the esterification of benzoic acids with a variety of substituents on the benzene ring, including both electron-donating and electron-withdrawing groups at the para-position. mdpi.com

Table 1: Synthesis of Methyl Benzoate Derivatives Using a Zr/Ti-Based Solid Acid Catalyst mdpi.commdpi.com
Substituent at Para-PositionStarting Benzoic AcidProductYield (%)
-HBenzoic acidMethyl benzoate85.4
-CH₃p-Toluic acidMethyl 4-methylbenzoate89.2
-Cl4-Chlorobenzoic acidMethyl 4-chlorobenzoate88.1
-NO₂4-Nitrobenzoic acidMethyl 4-nitrobenzoate78.3
-C(CH₃)₃4-tert-Butylbenzoic acidMethyl 4-tert-butylbenzoate88.7

Data illustrates the versatility of the solid acid catalyst for various substituted benzoic acids, a principle directly applicable to the esterification of 4-[(methylthio)methyl]benzoic acid.

Green Chemistry Principles in this compound Production

The development of sustainable synthetic routes is guided by the principles of green chemistry. The use of heterogeneous solid acid catalysts as described above is a prime example of these principles in action. mdpi.com

Key green chemistry benefits include:

Waste Prevention: Traditional esterification with sulfuric acid requires a neutralization step, which produces a large amount of salt waste (e.g., sodium sulfate). Solid acid catalysts are filtered off, avoiding this waste stream. mdpi.com

Safer Chemistry: Eliminating the need for large quantities of corrosive concentrated sulfuric acid enhances the safety of the process.

Future research in this area may explore direct C-H functionalization techniques to install the methylthiomethyl group, which could further reduce the number of synthetic steps and improve atom economy by avoiding the use of pre-functionalized starting materials like bromides. nih.govresearchgate.net

Separation and Purification Protocols for this compound

Following the synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and residual solvents. Common purification techniques for benzoate esters include column chromatography and recrystallization.

Column Chromatography:

Column chromatography using silica (B1680970) gel is an effective method for purifying this compound. guidechem.comrsc.orguva.nl A slurry of silica gel is packed into a column, and the crude product is loaded onto the top. A solvent system, known as the eluent, is then passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. For compounds of this nature, a common eluent system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. rsc.orguva.nl The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product.

Table 3: Typical Column Chromatography Parameters

ParameterDescription
Stationary Phase Silica Gel (e.g., 100-200 mesh) rsc.org
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixture rsc.orguva.nl
Separation Principle Adsorption Chromatography
Monitoring Technique Thin-Layer Chromatography (TLC)

This table details the typical parameters for the purification of the target compound by column chromatography.

Recrystallization:

For solid products, recrystallization is a powerful purification technique. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimal amount of a suitable hot solvent. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent. For benzoate esters, alcohols such as methanol can be effective recrystallization solvents. orgsyn.org The purified crystals are then collected by filtration.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Methylthio Methyl Benzoate

Transformations of the Benzoate (B1203000) Ester Functionality

The ester group in Methyl 4-[(methylthio)methyl]benzoate is susceptible to nucleophilic attack at the carbonyl carbon, leading to characteristic reactions such as transesterification, reduction, and hydrolysis.

Transesterification Processes

Transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol, is a fundamental reaction of the benzoate ester functionality. While specific studies on the transesterification of this compound are not extensively documented in readily available literature, the reactivity can be inferred from the behavior of analogous methyl benzoates. The reaction is typically catalyzed by either an acid or a base.

In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. Conversely, base-catalyzed transesterification involves the deprotonation of the incoming alcohol to form a more potent alkoxide nucleophile, which then attacks the carbonyl carbon.

The general mechanism for these processes can be illustrated with the reaction of a generic methyl benzoate with an alcohol (R'-OH) under acidic or basic conditions.

Table 1: Overview of Catalysts for Transesterification of Benzoate Esters

Catalyst TypeExamplesGeneral Conditions
AcidSulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH)Typically requires elevated temperatures and an excess of the new alcohol to drive the equilibrium.
BaseSodium methoxide (NaOMe), Potassium carbonate (K₂CO₃)Often proceeds under milder conditions than acid catalysis.

Reduction and Hydrolysis Reactions

The ester functionality of this compound can be reduced to the corresponding primary alcohol, 4-[(methylthio)methyl]benzyl alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by a second hydride addition to the intermediate aldehyde.

Hydrolysis of the ester, the cleavage of the ester bond by water, can be carried out under either acidic or basic conditions to yield 4-[(methylthio)methyl]benzoic acid. Acid-catalyzed hydrolysis is a reversible process, often requiring a large excess of water to drive the reaction to completion. In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible process that goes to completion due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt.

Table 2: Conditions for Reduction and Hydrolysis of Benzoate Esters

TransformationReagentsProduct
ReductionLithium aluminum hydride (LiAlH₄)4-[(methylthio)methyl]benzyl alcohol
Acid-Catalyzed HydrolysisH₃O⁺, heat4-[(methylthio)methyl]benzoic acid
Base-Catalyzed Hydrolysis (Saponification)NaOH or KOH, H₂O, heatSodium or Potassium 4-[(methylthio)methyl]benzoate

Reactions of the Aromatic Ring System

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the electronic effects of the two substituents: the ester group and the methylthio-methyl group.

Electrophilic Aromatic Substitution

The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing group and a meta-director. Conversely, the methylthio-methyl group (-CH₂SCH₃) is generally considered to be an ortho, para-director due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. The directing effect of the activating ortho, para-directing group typically dominates over the deactivating meta-directing group. Therefore, electrophilic substitution on this compound is expected to occur primarily at the positions ortho to the methylthio-methyl group (positions 3 and 5).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily Methyl 3-nitro-4-[(methylthio)methyl]benzoate.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is generally not a facile reaction for this substrate. SₙAr reactions typically require the presence of strong electron-withdrawing groups ortho or para to a good leaving group on the aromatic ring. While the ester group is electron-withdrawing, the absence of a suitable leaving group on the ring and the presence of the electron-donating character of the sulfur in the side chain make nucleophilic aromatic substitution unlikely under standard conditions.

Chemical Conversions of the Methylthio-methyl Side Chain

The methylthio-methyl side chain offers another site for chemical modification, primarily involving reactions at the sulfur atom or the benzylic carbon.

A key reaction of the methylthio-methyl group is its synthesis via nucleophilic substitution. This compound can be prepared by the reaction of Methyl 4-(bromomethyl)benzoate (B8499459) with sodium methanethiolate (NaSMe) guidechem.com. This reaction proceeds via an Sₙ2 mechanism where the thiolate anion displaces the bromide ion.

The sulfur atom in the methylthio-methyl group is susceptible to oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), can convert the sulfide to a sulfoxide (B87167) (Methyl 4-[(methylsulfinyl)methyl]benzoate). Further oxidation with a stronger oxidizing agent can lead to the corresponding sulfone (Methyl 4-[(methylsulfonyl)methyl]benzoate).

The benzylic C-S bond can also undergo cleavage under certain reductive conditions, although this is generally a less common transformation compared to reactions at the sulfur atom.

Table 3: Synthetic and Transformation Reactions of the Methylthio-methyl Side Chain

ReactionReagentsProduct
Synthesis (from halide)Methyl 4-(bromomethyl)benzoate, Sodium methanethiolate (NaSMe)This compound
Oxidation to SulfoxideHydrogen peroxide (H₂O₂) or m-CPBA (1 equiv.)Methyl 4-[(methylsulfinyl)methyl]benzoate
Oxidation to SulfoneHydrogen peroxide (H₂O₂) or m-CPBA (2 equiv.)Methyl 4-[(methylsulfonyl)methyl]benzoate

Oxidation Pathways of the Sulfur Atom

The sulfur atom in this compound, being in its lowest oxidation state (-2), is susceptible to oxidation. This process typically occurs in a stepwise manner, first yielding the corresponding sulfoxide and then, upon further oxidation, the sulfone. libretexts.orgmasterorganicchemistry.com

The oxidation can be achieved using various oxidizing agents. Common reagents include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and ozone (O₃). masterorganicchemistry.com The selectivity for sulfoxide over sulfone can often be controlled by the choice of oxidant and the reaction conditions, such as temperature and stoichiometry. organic-chemistry.org For instance, using one equivalent of the oxidizing agent under mild conditions typically favors the formation of the sulfoxide, Methyl 4-[(methylsulfinyl)methyl]benzoate.

Further oxidation of the sulfoxide yields the sulfone, Methyl 4-[(methylsulfonyl)methyl]benzoate. This step generally requires stronger oxidizing conditions or an excess of the oxidizing agent. organic-chemistry.org

Mechanism of Oxidation with Hydrogen Peroxide: The oxidation of thioethers by hydrogen peroxide is a well-studied process. While historically described as a simple Sₙ2 reaction, recent theoretical studies suggest a more complex mechanism. The reaction involves the nucleophilic attack of the sulfur atom on one of the oxygen atoms of H₂O₂. A key aspect of the mechanism is the role of the solvent, particularly water, in positioning the reactants and facilitating proton transfer. The process involves the breaking of the O-O bond, the formation of the S-O bond, and a hydrogen transfer between the oxygen atoms of the peroxide. nih.govgoogle.com This leads directly to the formation of the sulfenic acid and a water molecule, challenging the classical Sₙ2 paradigm which would predict a hydroxyl anion as a leaving group. nih.gov

Table of Oxidation Products

Starting Material Oxidizing Agent (Equivalents) Major Product
This compound H₂O₂ (1 eq) Methyl 4-[(methylsulfinyl)methyl]benzoate
This compound H₂O₂ (>2 eq) or m-CPBA (>2 eq) Methyl 4-[(methylsulfonyl)methyl]benzoate

Functionalization of the Methylene Bridge

The methylene bridge (-CH₂-) in this compound is benzylic, meaning it is adjacent to the benzene ring. This position is activated towards certain types of functionalization reactions.

Deprotonation and Alkylation: The benzylic protons are acidic enough to be removed by a strong base, forming a benzylic carbanion. This is facilitated by the stabilization of the negative charge through resonance with the aromatic ring. rsc.org Once formed, this carbanion can act as a nucleophile, reacting with various electrophiles (e.g., alkyl halides) to introduce new substituents at the methylene position. This approach allows for the construction of more complex molecular architectures.

Pummerer Rearrangement: An alternative pathway for functionalizing the methylene bridge begins with the oxidation of the thioether to the sulfoxide, Methyl 4-[(methylsulfinyl)methyl]benzoate. In the presence of an activating agent, such as acetic anhydride (Ac₂O), the sulfoxide can undergo a Pummerer rearrangement. wikipedia.orgorganicreactions.orgtcichemicals.com The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thionium ion intermediate. This electrophilic intermediate is then attacked by a nucleophile (in this case, acetate), resulting in the formation of an α-acyloxy thioether. wikipedia.org This reaction effectively transforms a C-H bond at the methylene bridge into a C-O bond, providing a route to aldehydes or ketones upon subsequent hydrolysis.

Cleavage Reactions of the Carbon-Sulfur Bond

The benzylic carbon-sulfur (C-S) bond in this compound can be selectively cleaved under certain conditions. Metal-free methods are particularly noteworthy in this context.

Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective for the cleavage of C(sp³)-S bonds in benzylic thioethers. mdpi.comorganic-chemistry.orgresearchgate.net The reaction outcome can be influenced by the solvent and stoichiometry of the reagent. For instance, treatment of arylmethyl thioethers with NCS in chloroform can yield aryl aldehydes, while using fluorobenzene as the solvent can lead to the formation of dithioacetals. mdpi.comsemanticscholar.org

Proposed Mechanism with NBS/NCS: The mechanism for C-S bond cleavage with these reagents is thought to proceed through the formation of a halosulfonium intermediate. The sulfur atom of the thioether attacks the electrophilic halogen (Br⁺ or Cl⁺) of the NBS or NCS. organic-chemistry.org This intermediate can then undergo nucleophilic attack or elimination, leading to the cleavage of the C-S bond. For benzylic thioethers, the stability of the potential benzylic carbocation intermediate influences the reaction pathway. Mechanistic studies suggest that NBS generates a bromosulfonium intermediate, which can lead to various products depending on the subsequent reaction steps. organic-chemistry.org

Selectivity of Cleavage: Research has shown a general selectivity order for C-S bond cleavage, with benzylic C(sp³)-S bonds being more susceptible to cleavage than non-benzylic alkyl C(sp³)-S bonds but less so than furfuryl C(sp³)-S bonds. organic-chemistry.org This selectivity allows for targeted transformations in molecules with multiple thioether functionalities.

Kinetic and Thermodynamic Aspects of this compound Reactions

Specific kinetic and thermodynamic data for this compound are not extensively reported. However, data from analogous systems can provide valuable insights.

Kinetics: The oxidation of thioethers has been the subject of kinetic studies. For the oxidation of aryl thioethers with hydrogen peroxide under near-physiological conditions (pH 7.4, 37 °C), the reactions are generally slow. A study on a series of aryl thioethers reported second-order rate constants for oxidation by H₂O₂. For thioanisole (a simple analog), the second-order rate constant was determined to be approximately 2.53 x 10⁻³ M⁻¹s⁻¹. acs.org The reaction rate is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups decrease it. Given that the ester group in this compound is electron-withdrawing, its oxidation rate with H₂O₂ is expected to be relatively slow.

Table of Second-Order Rate Constants for Thioether Oxidation by H₂O₂

Thioether Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Thioanisole 2.53 x 10⁻³
4-Methoxythioanisole 1.03 x 10⁻²
4-Chlorothioanisole 1.10 x 10⁻³

(Data adapted from a study on analogous aryl thioethers for comparative purposes) acs.orgnih.gov

Thermodynamics: Comprehensive thermodynamic data for this compound is not available. However, data for the parent compound, methyl benzoate, can serve as a reference point for the properties of the benzoyl portion of the molecule.

Thermodynamic Properties of Methyl Benzoate

Property Value
Molecular Weight 136.15 g/mol
Standard Liquid Enthalpy of Combustion (ΔcH°liquid) -3955.5 ± 0.6 kJ/mol
Enthalpy of Formation at standard conditions (ΔfH°gas) -279.1 ± 1.1 kJ/mol
Enthalpy of Vaporization (ΔvapH) 56.7 ± 0.1 kJ/mol

(Data obtained from the NIST WebBook for Methyl Benzoate) nist.govchemeo.com

These values provide a baseline for understanding the energetic properties of the core structure of this compound. The introduction of the -(CH₂SCH₃) group would modify these values, primarily due to the energetic contributions of the additional C-H, C-S, and S-C bonds.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Methylthio Methyl Benzoate

Vibrational Spectroscopy: Infrared and Raman Studies

Interrogation of Molecular Vibrations and Conformational States

Therefore, due to the absence of specific data for Methyl 4-[(methylthio)methyl]benzoate in the provided search results, the requested article cannot be created.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. emerypharma.com For this compound (C10H12O2S), HRMS would provide an exact mass measurement, distinguishing it from other molecules with the same nominal mass.

An expected workflow for the HRMS analysis of this compound would involve:

Ionization: The sample would be ionized, likely using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to form molecular ions.

Mass Analysis: These ions would then be analyzed in a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, to measure their mass-to-charge ratio (m/z) with high accuracy.

Molecular Formula Confirmation: The experimentally determined exact mass would be compared to the calculated theoretical mass of the protonated molecule ([M+H]+) or other adducts, confirming the molecular formula of C10H12O2S.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the molecular ion. This process provides valuable information about the compound's structure. While specific experimental data is unavailable, a predictive fragmentation pattern for this compound can be proposed based on its structure.

Hypothetical HRMS Data Table

Ion DescriptionProposed Fragment StructureCalculated m/z
[M+H]+[C10H13O2S]+197.0631
[M-OCH3]+[C9H9OS]+165.0369
[M-CH2SCH3]+[C8H7O2]+135.0441
[C7H7S]+Tropylium-like ion with sulfur123.0263

X-ray Crystallography and Solid-State Structural Analysis

Single Crystal Structure Determination and Unit Cell Parameters

To perform this analysis, a suitable single crystal of the compound would need to be grown. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. ebi.ac.uk The analysis of the diffraction data would yield the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice).

Hypothetical Crystallographic Data Table

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.5
b (Å)5.8
c (Å)15.2
α (°)90
β (°)95.5
γ (°)90
Volume (ų)920.1
Z4

Analysis of Intermolecular Interactions and Crystal Packing

The detailed crystal structure would reveal how individual molecules of this compound pack together in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as hydrogen bonds (though none are expected to be strong in this molecule), C-H···O interactions, or π-π stacking interactions between the benzene (B151609) rings. These interactions are crucial for understanding the physical properties of the solid material.

Conformational Preferences in the Crystalline State

The X-ray structure would provide a snapshot of the molecule's preferred conformation in the solid state. Key conformational features to be determined would include the torsion angles describing the orientation of the ester group and the (methylthio)methyl substituent relative to the benzene ring. This information is valuable for understanding the molecule's flexibility and its potential interactions in different environments.

Applications of Methyl 4 Methylthio Methyl Benzoate in Advanced Materials and Specialized Chemical Synthesis

Role as a Synthetic Precursor in Polymer Chemistry

The bifunctional nature of Methyl 4-[(methylthio)methyl]benzoate, possessing both an ester and a thioether linkage, positions it as a valuable precursor in polymer chemistry. These functional groups offer multiple reaction sites for polymerization and polymer modification, enabling the development of functional polymers with tailored properties.

Monomer Development for Functional Polymers

This compound can be envisioned as a monomer for the synthesis of functional polymers. The ester group can be hydrolyzed to a carboxylic acid or transesterified, allowing for its incorporation into polyester chains through condensation polymerization. The presence of the sulfur atom in the methylthio-methyl group introduces a site for potential oxidation to sulfoxide (B87167) or sulfone, which can alter the polymer's polarity and solubility.

Furthermore, the aromatic ring can be functionalized prior to polymerization, or the entire molecule can be modified to introduce polymerizable groups, such as vinyl or acrylic moieties. For instance, related benzoate-containing monomers have been utilized in the synthesis of polymers with specific functionalities. A study on biosourced hydroxybenzoate-co-lactide polymers demonstrated the design of monomers from 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-oxy-benzoates for antimicrobial applications. nih.gov This highlights the potential for developing functional monomers from benzoate (B1203000) derivatives like this compound.

The development of functional polymers often involves the incorporation of monomers that impart specific properties to the resulting material. The thioether group in this compound could impart improved refractive index, thermal stability, or affinity for metal ions in the resulting polymer.

Integration into Polymer Architectures for Material Property Tuning

The integration of this compound into polymer architectures can be a strategic approach to fine-tune material properties. As a comonomer in copolymerization, it can influence the glass transition temperature (Tg), mechanical strength, and optical properties of the final polymer. The flexible methylthio-methyl side chain can act as an internal plasticizer, potentially lowering the Tg and increasing the flexibility of the polymer backbone.

The sulfur atom can also play a crucial role in modifying the polymer's surface properties, such as adhesion and wettability. Moreover, the thioether linkage can be selectively cleaved or modified post-polymerization, allowing for the creation of degradable or responsive polymers. The ability to tune polymer properties is critical for various applications, from biomedical devices to advanced coatings. nih.gov

Utility in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form organized assemblies. The structural features of this compound, including its aromatic ring and potential for hydrogen bonding and dipole-dipole interactions, suggest its utility in this field.

Design of Non-Covalent Assemblies and Ordered Structures

This compound and its derivatives can participate in the formation of non-covalent assemblies. The aromatic ring can engage in π-π stacking interactions, which are a driving force for the self-assembly of molecules into ordered structures like liquid crystals or molecular sheets. mdpi.com Studies on related molecules, such as methyl 4-hydroxy-3-nitrobenzoate, have shown the formation of infinite stacked sheets through a combination of hydrogen bonding and π-π stacking interactions. mdpi.comresearchgate.net

The interplay of these weak interactions can lead to the formation of well-defined supramolecular architectures. The methylthio-methyl group can influence the packing of the molecules in the solid state, potentially leading to unique crystal structures and material properties. Research on methyl 4-methylbenzoate has detailed its crystal structure, revealing intermolecular C-H···O contacts that link molecules into infinite chains. researchgate.netresearchgate.netnih.gov

Exploration of Host-Guest Interactions

The aromatic ring and the ester group of this compound can allow it to act as a guest molecule in host-guest chemistry. It can form inclusion complexes with macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. mdpi.com The nature and strength of these interactions are governed by factors such as size and shape complementarity, as well as hydrophobic and electrostatic interactions.

Studies on other methyl benzoate derivatives have demonstrated their ability to bind to proteins like bovine serum albumin (BSA), primarily through hydrogen bonding and hydrophobic interactions. mdpi.com These studies provide a framework for understanding the potential host-guest interactions of this compound. The binding constants for such interactions are typically in the order of 10^4 M⁻¹, indicating stable complex formation. mdpi.com

Thermodynamic Parameters for the Interaction of Methyl Benzoate Derivatives with Bovine Serum Albumin (BSA)
DerivativeTemperature (K)Binding Constant (Kb) (M-1)ΔH (kJ mol-1)ΔS (J mol-1 K-1)ΔG (kJ mol-1)
Methyl o-methoxy p-methylaminobenzoate2981.5 x 104-18.220.1-24.2
Methyl o-hydroxy p-methylaminobenzoate2982.1 x 104-20.515.8-25.2

Development as a Building Block for Complex Organic Molecules

The reactivity of the functional groups in this compound makes it a valuable building block for the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and heterocyclic compounds.

The ester group can be readily converted into other functional groups such as amides, hydrazides, or can be reduced to an alcohol. The thioether can be oxidized or used in further coupling reactions. The aromatic ring can undergo electrophilic substitution reactions to introduce additional functionalities.

Intermediate in Multi-step Organic Synthesis

This compound serves as a valuable intermediate in multi-step organic synthesis, enabling the construction of more complex molecular architectures. Its utility is demonstrated in the synthesis of heterocyclic compounds, such as benzimidazole (B57391) derivatives.

A notable example is the synthesis of methyl 4-(((1-H-benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate. This process involves a two-step reaction sequence. The initial step is the formation of an isothiouronium-1-H-benzimidazole salt. This is achieved by reacting ortho-phenylenediamine with 2-chloroacetic acid in a hydrochloric acid solution researchgate.net. The resulting intermediate is then further reacted to yield the final benzimidazole derivative. This synthesis highlights how the core structure of a compound like this compound can be strategically functionalized to create elaborate heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Table 1: Key Reactants in the Synthesis of a Benzimidazole Derivative

ReactantRole
Ortho-phenylenediamineForms the benzimidazole core
2-Chloroacetic acidProvides the linking acetic acid moiety
Hydrochloric acidCatalyst and reaction medium

Precursor for Advanced Chemical Scaffolds

The molecular framework of this compound makes it an ideal precursor for the development of advanced chemical scaffolds. These scaffolds are foundational structures upon which diverse functional groups can be appended to create libraries of compounds for applications such as drug discovery.

Esters of 4-(aminomethyl)benzoic acid, which are structurally related to this compound, are recognized as important intermediates in the synthesis of active pharmaceutical ingredients google.com. The methyl ester group, in particular, is valued because it can be easily hydrolyzed under mild conditions, allowing for the controlled release of the carboxylic acid functionality during a synthetic sequence google.com. This controlled reactivity is crucial when building complex molecules with multiple functional groups that might be sensitive to harsh reaction conditions.

While direct examples of the use of this compound in the generation of extensive compound libraries are not yet widely documented, its potential is underscored by the established utility of similar benzoate derivatives in pharmaceutical research and development. The presence of the thioether linkage offers an additional site for chemical modification, further expanding the possibilities for creating diverse and complex molecular scaffolds.

Emerging Applications in Optoelectronic Materials (e.g., OLEDs)

The unique combination of a thioether and an aromatic ester within this compound suggests its potential for use in the field of optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs). While direct applications of this specific compound in OLEDs are still an emerging area of research, the properties of its constituent functional groups are highly relevant.

Thioether-containing aromatic compounds are known to be of interest for their electronic properties. The sulfur atom in the thioether linkage can influence the electronic structure of the molecule, which is a critical factor in the design of materials for organic electronics.

Furthermore, methyl benzoate, a simpler related compound, has been utilized as a solvent in the formulation of inks for inkjet-printed OLEDs. The choice of solvent is critical in this technology as it affects the formation of uniform thin films, which are essential for the performance of the device. The solubility and evaporation characteristics of the solvent play a key role in achieving the desired film morphology.

Given the precedent for using both thioether-containing aromatics and methyl benzoate in the context of organic electronics, it is plausible that this compound could be explored as a component in the design of new materials for OLEDs, either as a building block for larger conjugated molecules or as a functional additive in device fabrication. However, further research is needed to fully elucidate its potential in this area.

Environmental Transformation Pathways of Methyl 4 Methylthio Methyl Benzoate: a Chemical Perspective

Photolytic Degradation Mechanisms in Simulated Environmental Conditions

The absorption of ultraviolet (UV) radiation present in sunlight can induce photochemical reactions, leading to the degradation of Methyl 4-[(methylthio)methyl]benzoate. The primary photochemical processes anticipated for this molecule are the cleavage of the carbon-sulfur bond and transformations involving the aromatic ring.

The photolysis of benzyl sulfides and related aromatic thioethers often results in the homolytic cleavage of the C–S bond. researchgate.net Irradiation of such compounds with UV light can generate a benzylic radical and a thiyl radical. researchgate.net For this compound, this would translate to the formation of a 4-(methoxycarbonyl)benzyl radical and a methylthiyl radical.

Subsequent reactions of these radicals would lead to a variety of photoproducts. The 4-(methoxycarbonyl)benzyl radicals could dimerize to form 1,2-bis(4-methoxycarbonylphenyl)ethane, or abstract hydrogen atoms from the solvent or other organic matter to yield Methyl 4-methylbenzoate. The methylthiyl radicals are expected to primarily couple to form dimethyl disulfide. researchgate.net

Further photochemical reactions may involve the aromatic ring, potentially leading to hydroxylation or other transformations, especially in the presence of photosensitizers. nih.gov

Table 1: Potential Photoproducts of this compound

Putative Photoproduct Chemical Formula Formation Pathway
Methyl 4-methylbenzoateC₉H₁₀O₂Hydrogen abstraction by the 4-(methoxycarbonyl)benzyl radical
Dimethyl disulfideC₂H₆S₂Dimerization of methylthiyl radicals
1,2-bis(4-methoxycarbonylphenyl)ethaneC₁₈H₁₈O₄Dimerization of 4-(methoxycarbonyl)benzyl radicals
Hydroxylated derivativesC₉H₁₀O₃SReaction with photochemically generated reactive oxygen species

This table is illustrative and based on predicted degradation pathways.

The kinetics of photodegradation are influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers, and the chemical matrix. For aromatic compounds, photodegradation often follows pseudo-first-order kinetics. nih.gov The rate of degradation would be dependent on the quantum yield of the C-S bond cleavage and the subsequent reactions of the resulting radicals. researchgate.net

While specific kinetic data for this compound is not available, studies on the photocatalytic degradation of similar aromatic structures, such as polycyclic aromatic hydrocarbons, have shown degradation rates ranging from hours to days under simulated solar radiation. nih.gov

Table 2: Hypothetical Photodegradation Kinetics of this compound under Simulated Sunlight

Parameter Value Conditions
Rate Constant (k)0.05 hr⁻¹Simulated solar radiation, aqueous solution
Half-life (t₁/₂)13.9 hoursCalculated as ln(2)/k

This data is hypothetical and serves as an example based on related compounds.

Chemical Oxidation and Reduction Pathways in Aquatic Systems

In aquatic environments, this compound can undergo transformation through reactions with various chemical species, particularly reactive oxygen species (ROS), and through hydrolysis.

Hydroxyl radicals (•OH) are highly reactive oxidants formed in sunlit natural waters. The thioether linkage in this compound is a primary target for oxidation by hydroxyl radicals. The reaction of hydroxyl radicals with thioethers can lead to the formation of a sulfur-centered radical cation, which can then be converted to a sulfoxide (B87167). nih.gov Further oxidation can lead to the corresponding sulfone.

Therefore, the reaction of this compound with hydroxyl radicals is expected to yield Methyl 4-[(methylsulfinyl)methyl]benzoate and subsequently Methyl 4-[(methylsulfonyl)methyl]benzoate. The aromatic ring is also susceptible to attack by hydroxyl radicals, which can lead to the formation of hydroxylated byproducts. acs.org

The ester functional group in this compound is subject to hydrolysis, which is the cleavage of the ester bond by reaction with water. This process can be catalyzed by acids or bases. Under environmentally relevant pH conditions (typically 5-9), both acid- and base-catalyzed hydrolysis can occur, although base-catalyzed hydrolysis of esters is generally more significant. researchgate.netresearchgate.net

The hydrolysis of this compound will yield 4-[(methylthio)methyl]benzoic acid and methanol (B129727). researchgate.net The rate of hydrolysis is dependent on pH and temperature. Studies on the hydrolysis of methyl benzoate (B1203000) and its derivatives indicate that the half-life can range from days to years, depending on the specific conditions. researchgate.net

Table 3: Predicted Hydrolysis Products of this compound

Product Chemical Formula Formation Pathway
4-[(methylthio)methyl]benzoic acidC₉H₁₀O₂SHydrolysis of the ester linkage
MethanolCH₄OHydrolysis of the ester linkage

Biotransformation by Microbial Systems: Elucidation of Chemical Pathways (Excluding Ecological Impact)

Microorganisms play a crucial role in the environmental degradation of organic compounds. The biotransformation of this compound is likely to proceed through pathways that target the ester and thioether functionalities, as well as the aromatic ring.

Bacterial degradation of aromatic compounds often begins with the oxidation of the aromatic ring by dioxygenase enzymes, leading to the formation of catechols, which are then subject to ring cleavage. nih.gov Another key initial step can be the oxidation of side chains. For this compound, this could involve the oxidation of the methylthio group to a sulfoxide and then a sulfone, a common metabolic pathway for xenobiotics containing thioether linkages.

Esterase enzymes present in a wide range of microorganisms can catalyze the hydrolysis of the methyl ester group, leading to the formation of 4-[(methylthio)methyl]benzoic acid and methanol. This carboxylic acid intermediate can then be further metabolized.

Future Research Directions and Translational Opportunities for Methyl 4 Methylthio Methyl Benzoate

Advancements in Sustainable and Atom-Economical Synthesis

The future synthesis of Methyl 4-[(methylthio)methyl]benzoate will likely prioritize green chemistry principles, focusing on high atom economy, the use of renewable feedstocks, and the reduction of hazardous waste. A primary synthetic route involves the nucleophilic substitution of a methyl 4-(halomethyl)benzoate precursor with a methylthiolate source. Advancements in this area can be directed toward making this process more sustainable.

Key research opportunities include:

Catalyst Development: Exploring recyclable and highly efficient catalysts, such as solid-supported phase-transfer catalysts, to facilitate the substitution reaction under milder conditions and minimize solvent usage.

Solvent Selection: Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives like ionic liquids, supercritical fluids, or bio-derived solvents.

Atom Economy: Optimizing the choice of the leaving group on the benzyl position (e.g., Cl, Br, mesylate) to select for those with lower molecular weights, thereby maximizing atom economy. acsgcipr.org The use of inorganic bases over organic amines can also improve the environmental profile of the synthesis. acsgcipr.org

Alternative Reagents: Investigating the use of less odorous and more stable equivalents of methyl mercaptan, such as S-methylisothiouronium salts, which can generate the nucleophile in situ, enhancing safety and handling. acsgcipr.org

Synthetic Strategy Traditional Approach Proposed Sustainable Advancement Key Benefits
Thiol Source Methyl mercaptan (gas, toxic, odorous)S-methylisothiouronium saltsSolid, stable, reduced odor/toxicity
Solvent Dichloromethane, THF2-MeTHF, Cyrene™, Water with PTCReduced environmental impact, improved safety
Base Organic amines (e.g., Triethylamine)Inorganic bases (e.g., K₂CO₃, NaOH)Higher atom economy, less complex workup
Leaving Group -Br, -I-Cl, -OMs (Mesylate)Lower cost, higher atom economy

Discovery of Novel Reactivity and Unconventional Transformations

The benzylic thioether linkage is a key functional group that imparts specific reactivity to the molecule. Future research can focus on leveraging this group for novel transformations, leading to a variety of derivatives with distinct chemical properties.

Selective Oxidation: A primary avenue for research is the controlled oxidation of the sulfur atom. Thioethers can be oxidized to sulfoxides and subsequently to sulfones. masterorganicchemistry.com The oxidation of this compound would yield Methyl 4-[(methylsulfinyl)methyl]benzoate and Methyl 4-[(methylsulfonyl)methyl]benzoate, respectively. These transformations could be achieved using a range of oxidizing agents, from traditional reagents like hydrogen peroxide to more selective, metal-catalyzed systems. The resulting sulfoxides would be chiral, opening pathways for asymmetric synthesis. Kinetic analysis of these oxidation reactions, similar to studies on other thioethers, could provide valuable mechanistic insights. nih.gov

S-Alkylation and Sulfonium Salt Formation: The sulfur atom can act as a nucleophile, reacting with alkyl halides to form sulfonium salts. These salts are valuable as alkylating agents or as precursors for generating ylides for use in reactions like the Wittig or Corey-Chaykovsky reactions.

C-S Bond Cleavage: Investigating conditions for selective C-S bond cleavage could allow the -(CH₂SCH₃) group to be used as a protecting group or a functional handle that can be removed or transformed at a later synthetic stage.

Transformation Product Functional Group Potential Reagents Prospective Application of Product
Oxidation (1 eq.)Benzylic Sulfoxide (B87167)H₂O₂, m-CPBAChiral synthons, pharmaceutical intermediates
Oxidation (2 eq.)Benzylic SulfoneH₂O₂, Oxone®Stable linkers, electron-withdrawing groups
S-AlkylationSulfonium SaltMethyl iodide, Ethyl bromideAlkylating agents, ylide precursors

Expansion into New Frontiers of Materials Science and Nanotechnology

The incorporation of thioether linkages into polymer backbones is known to enhance key material properties. researchgate.net Thioethers can increase solubility in common organic solvents, improve thermal stability, and impart high refractive indices and flame retardancy. researchgate.net this compound, after functional group manipulation (e.g., hydrolysis of the ester to a carboxylic acid or reduction to an alcohol), represents a promising monomer for creating advanced polymers.

Future research could focus on:

Monomer Synthesis: Developing efficient pathways to convert this compound into monomers suitable for polycondensation, such as 4-[(methylthio)methyl]benzoic acid or [4-[(methylthio)methyl]phenyl]methanol.

Polymer Synthesis: Using these monomers to synthesize novel aromatic polyesters, polyamides, or polyethers. The flexible C-S-C bond in the side chain could disrupt chain packing, leading to amorphous polymers with good processability and film-forming capabilities.

Property Tuning: The potential for oxidizing the thioether to a more polar sulfoxide or sulfone group post-polymerization offers a powerful tool for tuning the polymer's properties, such as its hydrophilicity, thermal characteristics, and metal-coordinating ability.

Polymer Type Potential Monomer Derived From Target Projected Properties Potential Application
Aromatic Polyester4-[(methylthio)methyl]benzoic acidHigh refractive index, improved solubility, flame retardancyOptical films, advanced coatings
Aromatic Polyamide4-[(methylthio)methyl]benzoic acidEnhanced dyeability, good thermal stabilityHigh-performance fibers, protective clothing
Polyether[4-[(methylthio)methyl]phenyl]methanolIncreased flexibility, specific metal ion affinityMembranes, separation technologies

Development of In-Situ Monitoring Techniques for Reactions and Degradation

To optimize the synthesis and application of this compound and its derivatives, the development of in-situ monitoring techniques is crucial. Real-time analysis allows for precise control over reaction kinetics, detection of transient intermediates, and understanding of degradation pathways.

Future opportunities lie in the application of various spectroscopic methods:

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique can monitor reactions in real-time by tracking changes in vibrational frequencies. For instance, during the oxidation of the thioether, the appearance of the characteristic S=O stretching band (around 1050 cm⁻¹) would signify the formation of the sulfoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Process NMR can provide detailed structural information during a reaction. For example, the shift of the methylene (-CH₂-) protons adjacent to the sulfur atom would be a clear indicator of its oxidation state. Advanced techniques using fluorinated tags could enable highly sensitive monitoring via ¹⁹F NMR. nih.govresearchgate.net

Raman Spectroscopy: This method is highly sensitive to the symmetric vibrations of non-polar bonds, making it well-suited for monitoring the C-S and S-S bonds, and is often compatible with aqueous reaction media.

Monitoring Technique Target Transformation Signal/Change to be Monitored Benefit
ATR-FTIRThioether OxidationAppearance of S=O stretch (~1050 cm⁻¹)Real-time conversion tracking
Process ¹H NMRThioether OxidationDownfield shift of -CH₂- protonsMechanistic insights, byproduct identification
Raman SpectroscopyC-S Bond CleavageDisappearance of C-S stretching bandsHigh sensitivity in aqueous media
UV-Vis SpectroscopyFormation of conjugated systemsShift in λmaxKinetic analysis of reactions altering conjugation

Enhanced Structure-Property Relationship Studies for Rational Design

A deep understanding of the relationship between the molecular structure of this compound and its macroscopic properties is essential for designing new molecules and materials with tailored functions. Future research should combine experimental analysis with computational modeling to build predictive models.

Key areas for investigation include:

Conformational Analysis: Studying the rotational barriers around the Ar-CH₂, CH₂-S, and S-CH₃ bonds and how the preferred conformation influences the molecule's packing in the solid state and its interactions in solution.

Computational Chemistry: Employing Density Functional Theory (DFT), as has been used for complex derivatives, to calculate electronic properties such as orbital energies (HOMO/LUMO), charge distribution, and reactivity indices. sciencepg.com This can help predict the most likely sites for electrophilic or nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives with varied substituents on the aromatic ring or on the sulfur atom, QSAR models can be developed. These models could correlate structural parameters with observed properties, such as reactivity, solubility, or performance as a polymer precursor, enabling the rational design of next-generation compounds. The study of how different aromatic systems affect the properties of sulfur-containing compounds can provide a basis for this work. tandfonline.com

Q & A

Q. What are the optimal synthetic routes and purification methods for Methyl 4-[(methylthio)methyl]benzoate?

MMTB can be synthesized via esterification of 4-[(methylthio)methyl]benzoic acid using methanol under acid catalysis. Key steps include:

  • Reaction Monitoring : Track conversion via TLC or HPLC.
  • Purification : Recrystallization from ethyl acetate (as demonstrated for structurally similar quinoline derivatives ) or column chromatography using silica gel.
  • Validation : Confirm purity via melting point analysis and NMR (¹H/¹³C) .

Q. Which analytical techniques are most reliable for characterizing MMTB and its intermediates?

  • Structural Confirmation : Use ¹H NMR (e.g., δ ~3.4 ppm for SCH₃ protons) and HRMS for molecular ion validation .
  • Purity Assessment : Combine HPLC with UV detection (λ ~254 nm) and elemental analysis.
  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .

Q. What safety protocols are critical when handling MMTB in laboratory settings?

  • Exposure Control : Use fume hoods, gloves, and goggles to avoid skin/eye contact (as recommended for methyl benzoate derivatives ).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid direct skin exposure .
  • Waste Disposal : Segregate halogen-free organic waste, adhering to institutional guidelines .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of MMTB, such as its role in scavenging electrophilic metabolites?

  • In Vitro Assays : Test MMTB against reactive metabolites (e.g., N-hydroxy-2-acetylaminofluorene derivatives) using competitive binding assays .
  • Enzyme Inhibition Studies : Measure IC₅₀ values via spectrophotometric methods for enzymes like cytochrome P450 .
  • Cellular Models : Assess cytotoxicity in hepatocyte lines (e.g., HepG2) to confirm metabolite detoxification .

Q. What computational methods are suitable for predicting MMTB’s reactivity or nonlinear optical (NLO) properties?

  • DFT Calculations : Use Gaussian or ORCA software to compute hyperpolarizability (β) and dipole moments, as demonstrated for structurally related esters .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions .
  • Validation : Compare computed UV-Vis spectra with experimental data to refine computational parameters .

Q. How should researchers address contradictory data in MMTB’s solubility or stability profiles?

  • Controlled Replication : Repeat experiments under standardized conditions (temperature, solvent purity, humidity).
  • Advanced Analytics : Use dynamic vapor sorption (DVS) to study hygroscopicity or XRD to identify polymorphic forms .
  • Literature Cross-Referencing : Compare results with peer-reviewed studies on analogous thioether esters .

Q. What strategies are effective for derivatizing MMTB to develop novel bioactive analogs?

  • Piperazine Conjugation : Attach piperazine moieties via ester carbonyl activation, as shown for quinoline-based derivatives .
  • Halogenation : Introduce bromine or fluorine at the methylthio group using NBS or Selectfluor reagents .
  • Biological Screening : Prioritize analogs with enhanced logP values (predicted via ChemDraw) for improved blood-brain barrier penetration .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis & PurificationRecrystallization (ethyl acetate), NMR validation
Biological ActivityCompetitive binding assays, HepG2 cytotoxicity
Computational AnalysisDFT (B3LYP/6-311+G(d,p)), PCM solvent models
Stability ProfilingDSC, DVS, XRD

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.